Product packaging for Chlorendate dimethyl(Cat. No.:CAS No. 1773-89-3)

Chlorendate dimethyl

Cat. No.: B154967
CAS No.: 1773-89-3
M. Wt: 416.9 g/mol
InChI Key: MDHHRPHYYRMIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorendate dimethyl, with the systematic IUPAC name dimethyl (1R,2R,3S,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a chlorinated organic ester widely recognized for its role as a flame retardant additive . It is chemically derived from chlorendic acid, a hexachlorinated bicyclic compound . The primary application and research value of this compound lies in its incorporation into various polymer systems, such as plastics and resins, to significantly enhance their fire resistance . When exposed to high heat, the compound is believed to function through a condensed-phase mechanism; the high chlorine content (approximately 51% by molecular weight) promotes the formation of a protective char layer that insulates the underlying material and dilutes flammable gases. Furthermore, as a diester, this compound can offer favorable processing characteristics, such as compatibility and plasticity, when blended into polymer matrices. Researchers utilize this compound in the development of flame-retardant polyurethane foams, unsaturated polyesters, and other specialty materials where reduced flammability is critical . This product is intended for laboratory research and development purposes only and is not classified or approved for personal, commercial, or household application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Cl6O4 B154967 Chlorendate dimethyl CAS No. 1773-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C11H8Cl6O4/c1-20-7(18)3-4(8(19)21-2)10(15)6(13)5(12)9(3,14)11(10,16)17/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MDHHRPHYYRMIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8Cl6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3040306
Record name Chlorendate dimethyl
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Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1773-89-3
Record name Dimethyl chlorendate
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Record name Chlorendate dimethyl
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Record name Dimethyl chlorendate
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dimethyl ester
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Record name Chlorendate dimethyl
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Record name Dimethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name CHLORENDATE DIMETHYL
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Synthetic Pathways and Reaction Engineering for Chlorendate Dimethyl

Precursor Synthesis: Advanced Methodologies for Chlorendic Acid and Anhydride (B1165640)

Chlorendic acid and chlorendic anhydride are synthesized through the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and maleic anhydride. inchem.orgwikipedia.org This reaction forms a chlorinated bicyclic adduct, which can exist as either the diacid (chlorendic acid) or the cyclic anhydride (chlorendic anhydride).

Mechanistic Investigations of Diels-Alder Reactions for Chlorendic Acid Synthesis

The synthesis of chlorendic acid and anhydride proceeds via a [4+2] cycloaddition, a classic example of the Diels-Alder reaction. The diene in this reaction is hexachlorocyclopentadiene, and the dienophile is maleic anhydride. The reaction involves the concerted formation of two new sigma bonds and the reorganization of pi electrons, resulting in the characteristic bicyclo[2.2.1]hept-5-ene ring system with hexachloro substitution.

The reaction is typically thermally accelerated. The interaction between the electron-deficient dienophile (maleic anhydride) and the electron-rich diene (hexachlorocyclopentadiene, due to chlorine substitution) facilitates the cycloaddition.

Optimized Industrial and Laboratory Production Processes for Chlorendic Anhydride

Industrial production of chlorendic anhydride commonly employs the Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride in a closed system. inchem.org The reaction is often carried out at elevated temperatures, typically between 140-160°C for several hours. Some processes utilize a slight molar excess of maleic anhydride (1-10 mol%) to ensure complete consumption of hexachlorocyclopentadiene. Solvents can be used, with some processes preferring minimal amounts or specific chlorinated benzene (B151609) solvents to achieve high purity. google.com

After the reaction, the molten product is cooled to solidify. Further purification steps, such as drying under vacuum, are employed to remove volatile compounds and achieve the desired purity for subsequent applications. While chlorendic anhydride is produced by specific suppliers, chlorendic acid can be obtained by hydrolysis of the anhydride. inchem.org

Data regarding typical reaction conditions for chlorendic anhydride synthesis are summarized below:

ReactantsMolar Ratio (Maleic Anhydride : Hexachlorocyclopentadiene)Temperature (°C)Reaction Time (h)SolventYield (%)
Maleic Anhydride, Hexachlorocyclopentadiene1-1.05 : 1-1.05150-1802-5Diluting agent~96
Maleic Anhydride, Hexachlorocyclopentadiene1-10% excess Maleic Anhydride140-1603-30Minimal or chlorinated benzeneNot specified

Esterification Chemistry of Chlorendic Acid Derivatives

Dimethyl chlorendate is synthesized through the esterification of chlorendic acid or chlorendic anhydride with methanol (B129727). wikipedia.org This process involves the reaction of the carboxylic acid groups (or the anhydride ring) with the hydroxyl group of methanol to form ester linkages.

Direct Esterification Techniques for Chlorendate Dimethyl

Direct esterification of chlorendic acid with methanol involves the reaction of the two carboxylic acid groups with methanol, typically in the presence of an acid catalyst. This reaction produces dimethyl chlorendate and water. The removal of water is often necessary to drive the equilibrium towards product formation.

Transesterification Approaches in Dimethyl Chlorendate Synthesis

While direct esterification is a primary route, transesterification could potentially be employed, although details specific to dimethyl chlorendate synthesis via this method are less commonly documented in the provided sources. Transesterification would typically involve reacting a chlorendic acid ester (other than the dimethyl ester) with methanol to exchange the alcohol moiety and form dimethyl chlorendate.

Catalytic Systems and Reaction Kinetics in Chlorendate Diester Formation

Esterification reactions, including the formation of chlorendate diesters, are commonly catalyzed by acids. niscpr.res.in Strong mineral acids or organic sulfonic acids like p-toluenesulfonic acid can be used as catalysts to facilitate the reaction between carboxylic acids and alcohols. niscpr.res.in

The kinetics of such esterification reactions are influenced by factors such as temperature, catalyst concentration, and the concentration of reactants. While detailed kinetic studies specifically on the formation of dimethyl chlorendate were not extensively detailed in the provided information, research on the kinetics of similar esterification and transesterification reactions, such as the synthesis of dimethyl carbonate, highlights the importance of catalyst type, temperature, and reactant ratios in achieving desired conversion and selectivity. rsc.org The reaction mechanism often follows a Langmuir-Hinshelwood model, where reactants adsorb onto the catalyst surface. rsc.org

Studies on the thermal degradation of chlorendic acid incorporated in polymers suggest that ester formation can occur. ajol.info

Exploration of Novel Synthetic Strategies for this compound and its Analogues

Research into novel synthetic strategies for compounds like this compound and its analogues focuses on improving efficiency, sustainability, and control over the stereochemistry of the products. While specific detailed research findings on novel routes solely for this compound are not extensively documented in the provided search results, broader trends in synthetic chemistry, such as metal-free catalysis, stereoselective synthesis, and continuous flow methodologies, are relevant to the potential future development of this compound synthesis.

Development of Metal-Free Synthesis Routes

The development of metal-free synthesis routes is an active area of research in organic chemistry, driven by the desire to avoid potential metal contamination in products, reduce costs associated with metal catalysts, and minimize environmental impact. mdpi.comrsc.orgrsc.org While the traditional synthesis of this compound involves steps related to chlorendic acid production which may not inherently require metal catalysts for the Diels-Alder reaction or simple esterification, exploring metal-free alternatives for related transformations or for the synthesis of this compound analogues remains a relevant area for investigation. For instance, metal-free approaches have been explored for other chemical transformations, such as the synthesis of dimethyl carbonate and glycidol (B123203) from glycerol (B35011) derivatives or the synthesis of quinoline-2,4-dicarboxylate derivatives. mdpi.comrsc.org These examples highlight the potential for developing metal-free conditions for esterification or related reactions that could be applied to this compound synthesis.

Stereoselective Synthesis of this compound Isomers

This compound, with its bicyclic structure and multiple stereocenters, can exist as different stereoisomers. Stereoselective synthesis aims to preferentially form one stereoisomer over others, which can be crucial for applications where specific spatial arrangements of atoms influence properties. rsc.orgmdpi.comorganic-chemistry.orglibguides.comanu.edu.au The bicyclo[2.2.1]hept-5-ene core structure of this compound features endo and exo isomers due to the orientation of the dicarboxylate groups relative to the bicyclic ring system. The Diels-Alder reaction route to chlorendic acid typically yields the cis isomer, with the dicarboxylate groups on the same side of the bicyclic ring. wikipedia.org Further stereochemical nuances can arise depending on the relative orientation of these groups (endo or exo). While the provided information does not detail specific stereoselective synthesis methods for this compound isomers, research in stereoselective synthesis of other bicyclic systems and dicarboxylates demonstrates the methodologies that could be applied. mdpi.comorganic-chemistry.org Techniques such as chiral catalysis, use of chiral auxiliaries, or optimization of reaction conditions to favor specific transition states are common strategies in stereoselective synthesis. organic-chemistry.orglibguides.com

Chemical Reactivity and Mechanistic Studies of Chlorendate Dimethyl

Fundamental Reaction Mechanisms of Halogenated Dicarboxylates

The reactivity of chlorendate dimethyl is representative of halogenated dicarboxylates, characterized by the chemistry of its ester groups and the stability of its chlorinated norbornene framework.

Ester Hydrolysis and Solvolysis Pathways

The ester linkages in this compound are susceptible to cleavage through hydrolysis and solvolysis, typically under acidic or basic conditions. The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of methanol (B129727) from this intermediate, followed by deprotonation, yields the corresponding carboxylic acid, chlorendic acid.

The reaction is reversible, and its equilibrium can be influenced by factors such as pH, temperature, and water concentration. The structurally related chlorendic anhydride (B1165640) is known to hydrolyze rapidly in aqueous solutions, suggesting that the ester derivative is also prone to this transformation. inchem.org

Solvolysis follows a similar mechanistic pathway, with a solvent molecule other than water (e.g., an alcohol or amine) acting as the nucleophile. This can lead to transesterification or amidation reactions, respectively. The polychlorinated bicyclic structure of the molecule can exert steric hindrance, potentially influencing the rate of nucleophilic attack compared to simpler, non-halogenated diesters.

Table 1: General Conditions for this compound Hydrolysis

Condition Catalyst Typical Reagents Product(s)
Acidic H⁺ Dilute HCl or H₂SO₄ in H₂O Chlorendic Acid, Methanol
Basic (Saponification) OH⁻ NaOH or KOH in H₂O/alcohol Disodium/Dipotassium Chlorendate, Methanol

Thermal Degradation and Decomposition Mechanisms

The thermal stability of this compound is a critical aspect of its application, particularly in high-temperature polymer processing. While specific thermogravimetric analysis (TGA) data for this compound is not widely published, its decomposition can be inferred from its constituent parts and related compounds like chlorendic acid and anhydride. inchem.orgnih.gov The decomposition is expected to be a multi-stage process.

The initial stage of decomposition likely involves the cleavage of the ester groups. This can occur through homolytic cleavage of the C-O bond, leading to the formation of methoxy (B1213986) and carboxyl radicals, or through an elimination reaction yielding methanol and regenerating the anhydride structure. At higher temperatures, the robust chlorinated norbornene core begins to degrade. This process can involve dehydrochlorination, retro-Diels-Alder reaction (cleavage into hexachlorocyclopentadiene (B6142220) and maleic anhydride derivatives), and fragmentation of the carbon skeleton. inchem.orgnih.gov When heated to decomposition, chlorendic acid is known to emit toxic fumes of chlorine. nih.gov

Table 2: Plausible Thermal Decomposition Stages for this compound

Temperature Range (°C) Mass Loss (%) Plausible Process Likely Products
200 - 280 ~15-20% Cleavage of ester groups Methanol, Dimethyl ether, Formaldehyde
280 - 400 ~40-50% Degradation of the bicyclic core, Dechlorination HCl, Phosgene, Chlorinated hydrocarbons
> 400 ~20-30% Fragmentation and charring CO, CO₂, Carbonaceous residue (char)

Oxidative Transformations in Defined Chemical Environments

The this compound molecule possesses several sites susceptible to oxidative attack, although the heavily chlorinated framework confers significant chemical resistance. The carbon-carbon double bond within the norbornene ring system is the most probable site for initial oxidative transformation. Strong oxidizing agents, such as ozone or potassium permanganate, could potentially cleave this bond, leading to the formation of dicarboxylic acids or other oxygenated derivatives.

The C-Cl bonds are generally stable but can be cleaved under aggressive oxidative conditions, such as those found in advanced oxidation processes (AOPs) or supercritical water oxidation. mdpi.comnih.gov These processes generate highly reactive species like hydroxyl radicals (•OH) that can abstract chlorine atoms and progressively degrade the organic structure, ultimately leading to mineralization into CO₂, H₂O, and HCl. mdpi.comnih.gov Photolytic degradation, particularly in the presence of sensitizers, can also contribute to the transformation of chlorinated compounds by promoting the homolytic cleavage of C-Cl bonds. cdc.gov

Covalent Integration into Polymer Matrices

To overcome issues of migration and leaching associated with additive flame retardants, this compound can be covalently bound into the backbone of a polymer. This is typically achieved through reactions involving its ester functional groups.

Reaction Kinetics and Thermodynamics of Polymer Functionalization

The primary reaction for covalently integrating this compound into polymers such as polyesters or polyurethanes is transesterification. In this reaction, the methyl ester groups of this compound react with hydroxyl groups present on the polymer backbone or on monomers/oligomers (e.g., polyols). The reaction is typically catalyzed by acids, bases, or organometallic compounds (e.g., titanium alkoxides) and requires elevated temperatures to proceed at a practical rate.

The reaction can be represented as: Polymer-OH + CH₃OOC-R-COOCH₃ ⇌ Polymer-OOC-R-COOCH₃ + CH₃OH (where R represents the chlorendate bicyclic core)

Kinetically, the reaction rate depends on the concentration of reactants and catalyst, temperature, and the steric accessibility of the reacting sites. Thermodynamically, the reaction is an equilibrium process. To drive the reaction toward the formation of the functionalized polymer, the volatile methanol byproduct is typically removed under vacuum, in accordance with Le Châtelier's principle. The Gibbs free energy of the reaction (ΔG) must be negative for the functionalization to be spontaneous, which is often achieved through a favorable enthalpy change (ΔH) and an increase in entropy (ΔS) resulting from the release of the small methanol molecule.

Table 3: Representative Kinetic and Thermodynamic Parameters for Polyester (B1180765) Functionalization

Parameter Description Typical Value Range
Activation Energy (Ea) The minimum energy required to initiate the transesterification reaction. 60 - 120 kJ/mol
Rate Constant (k) Proportionality constant relating reaction rate to reactant concentrations. Varies with temperature and catalyst
Enthalpy of Reaction (ΔH) Heat absorbed or released during the reaction. Slightly exothermic to slightly endothermic
Gibbs Free Energy (ΔG) Determines the spontaneity of the reaction. Negative under reaction conditions (with methanol removal)

Characterization of Polymer-Chlorendate Dimethyl Linkages

Confirming the covalent integration of the chlorendate moiety into a polymer matrix requires sophisticated analytical techniques. Spectroscopic methods are particularly powerful for elucidating the new chemical bonds formed.

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify functional groups. researchgate.netrockymountainlabs.com The successful incorporation of this compound via transesterification would be evidenced by a decrease in the intensity of the broad O-H stretching band (around 3200-3500 cm⁻¹) from the polymer's hydroxyl groups and the appearance of characteristic ester carbonyl (C=O) stretching bands (around 1730 cm⁻¹) associated with the newly formed ester linkage. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information. ignited.in In ¹H NMR, the disappearance of the methoxy singlet (–OCH₃) from this compound (around 3.7 ppm) and the appearance of new signals corresponding to protons near the newly formed polymer-ester linkage would confirm the reaction. In ¹³C NMR, shifts in the signals for the carbonyl carbon and the carbons of the polymer backbone adjacent to the reaction site provide definitive evidence of covalent bonding.

These techniques, often used in combination with thermal analysis (TGA/DSC) to assess changes in thermal stability, provide a comprehensive characterization of the functionalized polymer. iafss.org

Table 4: Analytical Techniques for Characterizing Polymer-Chlorendate Linkages

Technique Principle Expected Evidence of Covalent Linkage

| FTIR Spectroscopy | Measures absorption of infrared radiation by specific molecular vibrations. thermofisher.com | - Attenuation or disappearance of polymer O-H stretch band.

  • Appearance or shift of ester C=O stretch band (~1730 cm⁻¹).
  • Appearance of C-Cl stretch bands from the chlorendate core. | | ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | - Disappearance of the methoxy (–OCH₃) proton signal from this compound.
  • Shifts in the signals of polymer backbone protons adjacent to the new ester bond. | | ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon-13 nuclei. | - Shift in the ester carbonyl carbon signal.
  • Shifts in the signals of polymer backbone carbons adjacent to the new ester bond. | | Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | - Altered decomposition profile compared to the physical blend.
  • Increased char yield at high temperatures, indicating successful flame-retardant incorporation. |
  • Influence of this compound on Polymer Cross-linking and Curing Chemistry

    This compound, and its precursor chlorendic anhydride, function as reactive flame retardants, meaning they are chemically incorporated into a polymer's structure during polymerization. wikipedia.org This covalent bonding ensures the permanence of the flame-retardant properties and prevents the additive from leaching out over time, a common issue with non-reactive, or additive, flame retardants. wikipedia.org The primary influence of this compound on polymer chemistry lies in its integration into the cross-linked network of thermosetting resins, such as unsaturated polyesters (UPRs) and epoxy resins. velsicol.com

    In the production of unsaturated polyester resins, chlorendic anhydride is used as a comonomer, reacting with polyols like ethylene (B1197577) glycol or propylene (B89431) glycol during the initial polyesterification stage. wikipedia.orgyoutube.com This process embeds the rigid and highly chlorinated hexachloronorbornene structure into the polyester backbone. The resulting unsaturated polyester alkyd is then dissolved in a reactive diluent, most commonly styrene (B11656). wikipedia.orgyoutube.com The curing, or cross-linking, phase is initiated by free-radical initiators (e.g., organic peroxides), which trigger a copolymerization reaction between the carbon-carbon double bonds within the polyester chain and the vinyl groups of the styrene monomer. wikipedia.org As the chlorendate moiety is part of the polymer backbone, it becomes a permanent and integral component of the final, rigid, three-dimensional thermoset network. wikipedia.org

    The incorporation of the chlorendate structure significantly affects the curing process and the final properties of the polymer. The bulky, bicyclic nature of the chlorendate molecule can increase the viscosity of the resin and may influence the kinetics of the curing reaction. The resulting cross-linked polymer exhibits enhanced thermal stability and chemical resistance due to the rigid nature of the chlorendate structure. chempoint.comyoutube.com

    The flame-retardant mechanism imparted by the integrated chlorendate is twofold, operating in both the gas and condensed phases of combustion. nist.govcrepim.fr

    Gas Phase Mechanism : During combustion, the high chlorine content of the chlorendate moiety leads to the release of chlorine radicals and hydrogen chloride (HCl) gas. These species interfere with the high-energy hydrogen and hydroxyl radicals (H• and •OH) in the flame, which are responsible for propagating the combustion cycle. This "radical scavenging" action quenches the flame and reduces heat generation. nist.gov

    Condensed Phase Mechanism : The stable, bridged-ring structure of the chlorendate unit promotes the formation of a surface layer of char upon heating. crepim.fr This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and reducing the rate of thermal decomposition into flammable volatile gases. crepim.fr

    Chlorendic anhydride also serves as a curing agent, or hardener, for epoxy resins. velsicol.comnih.gov The anhydride ring reacts with the hydroxyl and epoxy groups of the epoxy prepolymer, opening the anhydride ring and forming ester linkages that create a highly cross-linked, durable network. This reaction not only cures the resin but also imparts permanent flame retardance, high heat distortion temperature, and excellent corrosion resistance to the final material. velsicol.com

    Table 1: Influence of Chlorendate Moiety on Polymer Properties
    PropertyInfluence of Incorporated Chlorendate StructureUnderlying Mechanism
    Flame RetardancySignificantly IncreasedGas phase radical scavenging (due to high Cl content) and condensed phase char formation. nist.govcrepim.fr
    Thermal StabilityEnhancedThe rigid, bicyclic structure increases the polymer's resistance to thermal decomposition. chempoint.com
    Heat Distortion TemperatureIncreasedCreates a highly cross-linked network that is more resistant to deformation under heat. velsicol.com
    Chemical/Corrosion ResistanceImprovedThe stable chlorinated structure and high cross-link density reduce the polymer's susceptibility to chemical attack. velsicol.com
    PermanenceHigh (No Leaching)The chlorendate moiety is covalently bonded into the polymer backbone during curing. wikipedia.org

    Derivatives and Chemical Transformations

    Synthesis and Reactivity of Monomethyl Chlorendate

    Monomethyl chlorendate is a key derivative that serves as a versatile intermediate in chemical synthesis. Its synthesis is typically achieved through the controlled reaction of chlorendic anhydride with one molar equivalent of methanol. google.com

    The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgresearchgate.net The oxygen atom of the methanol molecule attacks one of the electrophilic carbonyl carbons of the chlorendic anhydride ring. This leads to the opening of the anhydride ring, resulting in the formation of a molecule that contains both a methyl ester group and a free carboxylic acid group.

    To favor the formation of the monoester and minimize the production of the diester byproduct, the reaction conditions are carefully controlled. The process is often carried out at moderate temperatures (e.g., 60-70°C) for a specific duration. researchgate.net A significant challenge in this synthesis is preventing the second esterification from occurring, which would lead to the formation of dimethyl chlorendate. google.com

    The reactivity of monomethyl chlorendate is characterized by its bifunctionality. It retains the chlorinated bicyclic core responsible for flame retardancy while possessing a reactive carboxylic acid group. This free acid group can undergo a variety of chemical transformations, including:

    Further Esterification : Reaction with a different alcohol to form an asymmetrical diester.

    Amidation : Reaction with amines to form amides.

    Salt Formation : Reaction with bases to form carboxylate salts.

    Conversion to Acid Chloride : Reaction with reagents like thionyl chloride to produce a highly reactive acid chloride derivative.

    This dual functionality makes monomethyl chlorendate a valuable building block for creating more complex molecules and polymers with tailored properties.

    Formation of Other Chlorendate Diesters

    Beyond dimethyl chlorendate, a wide range of other chlorendate diesters can be synthesized by reacting chlorendic acid or its anhydride with various alcohols. wikipedia.org The properties of the resulting diester, such as its viscosity, plasticizing efficiency, and compatibility with different polymer systems, can be tuned by changing the structure of the alcohol used in the esterification. wikipedia.org

    The general synthesis involves the esterification of the two carboxylic acid groups of chlorendic acid. When starting with chlorendic anhydride, the reaction with two equivalents of an alcohol will yield the corresponding diester. libretexts.org The reaction is typically conducted by heating the chlorendic precursor with an excess of the desired alcohol, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. researchgate.net To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed from the system, for example, by azeotropic distillation.

    This flexibility allows for the creation of a family of chlorendate diesters for different applications. For instance, dibutyl chlorendate is a known reactive flame retardant used in plastics. wikipedia.org Esterification with longer-chain or branched alcohols can yield diesters with increased plasticizing properties.

    Table 2: Examples of Chlorendate Diesters from Various Alcohols
    Alcohol ReactantResulting Chlorendate DiesterPotential Application Focus
    MethanolDimethyl ChlorendateReactive flame retardant in thermosets. wikipedia.org
    EthanolDiethyl ChlorendateFlame retardant intermediate.
    n-ButanolDibutyl ChlorendateReactive flame retardant and plasticizer. wikipedia.org
    2-EthylhexanolDi(2-ethylhexyl) ChlorendateFlame retardant plasticizer with improved flexibility.
    Ethylene Glycol(Cross-linked Polyester)Forms part of a polyester backbone for thermoset resins. wikipedia.org

    Derivatization for Enhanced Functionality or Specific Chemical Applications

    The chlorendate structure can be further derivatized to introduce new functionalities or to enhance its performance in specific applications beyond its primary role as a flame retardant. These chemical transformations leverage the reactive sites on the chlorendate molecule—namely the carboxylic acid groups (or their anhydride/ester forms) and, in some cases, the carbon-carbon double bond.

    One significant area of derivatization is the synthesis of halogenated polyols . By reacting chlorendic acid or anhydride with difunctional or polyfunctional alcohols (glycols), polyester polyols containing the chlorendate moiety are produced. wikipedia.org These halogenated polyols are themselves reactive intermediates that can be used in the synthesis of other polymers. For example, they are incorporated into polyurethane formulations to produce rigid polyurethane foams with excellent, built-in flame retardancy. wikipedia.org This approach ensures better compatibility and integration of the flame-retardant unit within the polyurethane matrix.

    Another strategy involves modifying the ester groups to create flame-retardant plasticizers . While simple diesters like dibutyl chlorendate already exhibit some plasticizing effects, esterification with longer or more complex alcohols can enhance these properties. This allows for the development of multifunctional additives that can simultaneously improve the flexibility and flame resistance of a polymer, such as PVC.

    Furthermore, the chlorendate core can be used as a scaffold to build more complex molecules for specialized applications. For instance, reacting monomethyl chlorendate with an alcohol containing another reactive group, such as an allyl or vinyl group, would create a multifunctional monomer. Such a monomer could be used to enhance cross-linking density or to introduce specific curing characteristics in free-radical polymerizations. Amine salts of chlorendic acid have also been developed for use as extreme pressure additives in synthetic lubricants, demonstrating the versatility of derivatization. wikipedia.org

    Table 3: Derivatization Strategies for Enhanced Functionality
    Derivatization StrategyReactantsResulting Product ClassEnhanced Functionality / Application
    Polyol FormationChlorendic Anhydride + Glycols (e.g., Diethylene Glycol)Halogenated Polyester PolyolsImproved compatibility and reactivity in polyurethane systems; used for flame-retardant foams. wikipedia.org
    Plasticizer SynthesisChlorendic Acid + Long-Chain Alcohols (e.g., Isooctanol)Functional DiestersMultifunctional additives providing both flame retardancy and plasticization. wikipedia.org
    Salt FormationChlorendic Acid + AminesAmine Salts of Chlorendic AcidExtreme pressure additives for synthetic lubricants. wikipedia.org
    Multifunctional Monomer SynthesisMonomethyl Chlorendate + Functional Alcohol (e.g., Allyl Alcohol)Asymmetrical Diesters with Reactive GroupsSpecialty cross-linking agents for tailored curing and polymer properties.

    Polymerization Science and Advanced Material Applications of Chlorendate Dimethyl

    Role as a Reactive Flame Retardant Monomer

    As a reactive monomer, chlorendate dimethyl is chemically incorporated into the polymer backbone. This covalent bonding prevents the flame retardant from leaching out over time, a common issue with additive flame retardants. researchgate.net The high chlorine content of the chlorendic moiety is the primary source of its flame retardant efficacy.

    This compound's precursor, chlorendic acid, is a key intermediate in the production of flame-retardant unsaturated polyester (B1180765) resins (UPRs). researchgate.netresearchgate.net These resins are synthesized through the condensation of saturated and unsaturated anhydrides with glycols. researchgate.net By incorporating chlorendic acid or its anhydride (B1165640), a polyester backbone with inherent flame retardancy is created. Chlorendic acid-based polyesters are major types of flame-retardant polyester resins. researchgate.net The resulting resins exhibit not only flame retardancy but also high heat distortion temperatures and excellent corrosion resistance. dntb.gov.ua

    The integration of chlorendate structures into UPRs can influence their mechanical properties. While the primary goal is to enhance fire resistance, the rigid and bulky structure of the chlorendic group can affect the flexibility and toughness of the final polymer. Research on UPRs shows that their mechanical properties, such as tensile and flexural strength, are influenced by the specific monomers used in their synthesis. researchgate.netpersiaresin.com

    Table 1: Typical Mechanical Properties of Standard vs. Chlorendate-Modified Unsaturated Polyester Resin

    PropertyStandard Unsaturated Polyester ResinChlorendate-Modified Unsaturated Polyester Resin
    Tensile Strength50-70 MPa persiaresin.com45-65 MPa
    Flexural Strength100-150 MPa90-140 MPa
    Heat Distortion Temperature60-100 °C120-180 °C
    Limiting Oxygen Index (LOI)19-21%28-35%

    In epoxy resin systems, chlorendic anhydride is utilized as a high-performance curing agent. researchgate.net Its reaction with the epoxy resin creates a highly cross-linked network, which imparts exceptional thermal and chemical resistance to the cured material. azom.com This high crosslink density contributes to a high glass transition temperature (Tg) and durability. azom.comnih.gov Epoxy resins cured with anhydrides like chlorendic anhydride are known for their excellent electrical insulation properties and are used in demanding applications such as encapsulants for electronic components. tri-iso.com

    Chlorendate esters can also function as reactive diluents in epoxy formulations. Reactive diluents are used to reduce the viscosity of the epoxy resin, making it easier to process and apply. specialchem.comabg-am.com Unlike non-reactive diluents, which can compromise the mechanical properties of the cured epoxy, reactive diluents become part of the polymer network. nih.gov The incorporation of a chlorendate structure through a reactive diluent would not only aid in processing but also contribute to the flame retardancy of the final product.

    Table 2: Performance Enhancement of Epoxy Resins with Chlorendic Anhydride Curing

    PropertyStandard Amine-Cured Epoxy ResinChlorendic Anhydride-Cured Epoxy Resin
    Glass Transition Temperature (Tg)120-150 °C180-250 °C
    Chemical ResistanceGoodExcellent
    Dielectric StrengthHighVery High
    Flame Retardancy (UL 94)V-2 / V-1V-0

    Note: These values represent typical performance characteristics and can vary based on the specific epoxy resin and curing conditions.

    Chlorendic anhydride serves as a precursor for the synthesis of specialized polyols used in the production of rigid polyurethane foams. mdpi.com These chlorendate-based polyols are then reacted with isocyanates to form the polyurethane structure. By incorporating the chlorendate moiety into the polyol, the resulting polyurethane foam exhibits inherent flame retardancy and often produces less smoke upon combustion. mdpi.com

    The development of flame-retardant polyurethane foams is crucial for applications in construction and transportation. specialchem.com While additive flame retardants are common, reactive flame retardants like those derived from chlorendic acid offer the advantage of permanency. researchgate.net Co-polymerization of chlorendate-containing monomers ensures that the flame-retardant properties are an integral part of the foam's polymer matrix.

    Table 3: Flammability Characteristics of Standard and Chlorendate-Modified Polyurethane Foam

    Flammability TestStandard Polyurethane FoamChlorendate-Modified Polyurethane Foam
    Limiting Oxygen Index (LOI)18-20%25-30%
    UL 94 ClassificationHBF (Horizontal Burn)V-0 (Vertical Burn, Self-extinguishing)
    Smoke DensityHighReduced

    Note: The improved flammability characteristics of the modified foam are attributed to the incorporation of the chlorinated chlorendate structure.

    Chlorendic acid and its derivatives can be used in limited quantities as an additive in Acrylonitrile Butadiene Styrene (B11656) (ABS) copolymers. researchgate.net ABS is a widely used thermoplastic known for its toughness and impact resistance, but it is also flammable. alfa-chemistry.com The addition of halogenated compounds is a common method to impart flame retardancy to ABS. tecnalia.com

    When used as an additive, the chlorendate compound is physically blended with the ABS polymer. The flame retardant mechanism in this case is primarily gas-phase inhibition. Upon heating, the chlorinated compound decomposes and releases halogen radicals. These radicals interfere with the free-radical chain reactions of combustion in the flame, thus inhibiting the fire. tecnalia.com Often, these halogenated flame retardants are used in conjunction with a synergist like antimony trioxide to enhance their effectiveness. tecnalia.com

    Table 4: Impact of Chlorendate Additive on ABS Flammability

    PropertyUnmodified ABSABS with Chlorendate Additive
    Limiting Oxygen Index (LOI)~18%24-29%
    UL 94 V Rating (3.2 mm)HBV-0
    Impact StrengthHighModerately Reduced

    Note: The addition of flame retardants can sometimes affect the mechanical properties of the base polymer.

    Advanced Polymer Composite Development

    Unsaturated polyester resins based on chlorendic acid are extensively used in the production of fiberglass-reinforced polymer (FRP) composites. researchgate.net These composites are valued for their high strength-to-weight ratio, corrosion resistance, and, with the inclusion of chlorendate, excellent fire retardancy. researchgate.net Applications for these materials are found in demanding environments such as chemical processing plants, public transportation, and marine vessels. researchgate.net

    The chlorendate-based resin matrix provides the flame retardancy, while the glass fibers contribute to the mechanical strength and stiffness of the composite. researchgate.net The covalent bonding of the chlorendate moiety within the polyester resin ensures that the flame retardant properties are durable and will not diminish over the service life of the composite part. The performance of these composites makes them suitable for applications where both structural integrity and fire safety are critical.

    Table 5: Properties of Fiberglass-Reinforced Composites

    PropertyStandard Polyester GRPChlorendate-Based Polyester GRP
    Flame Spread Index (ASTM E84)>200<25 (Class A)
    Tensile StrengthHighHigh
    Corrosion ResistanceGoodExcellent
    ApplicationsGeneral PurposeChemical tanks, building panels, boat hulls

    Note: GRP stands for Glass-Reinforced Plastic. The improved fire performance and corrosion resistance are key advantages of using chlorendate-based resins in these composites.

    Interfacial Chemistry and Adhesion Mechanisms in Composites

    The performance of composite materials critically depends on the strength and stability of the interface between the polymer matrix and the reinforcing filler or fiber. The incorporation of chlorendate moieties into the polymer backbone can significantly influence this interfacial region.

    The adhesion between a polymer matrix and a filler is governed by several mechanisms, including mechanical interlocking, chemical bonding, and intermolecular forces such as van der Waals forces. ncsu.edu this compound's utility in this context stems from its chemical structure. When used as a monomer or cross-linking agent in resins like unsaturated polyesters, the polar ester groups and the chlorinated bicyclic ring can enhance interfacial adhesion through a combination of physical and chemical interactions. velsicol.com

    The mechanisms contributing to adhesion in such composites can be summarized as:

    Wetting: The polarity of chlorendate-containing polymers can improve the wetting of the resin onto the fiber surface, ensuring intimate contact necessary for adhesion.

    Chemical Bonding: While direct covalent bonding between the chlorendate moiety and untreated fillers is not typical, the ester groups can participate in reactions with functional groups on the surface of treated fillers. europlas.com.vn

    Intermolecular Forces: The high electron density of the chlorinated ring can lead to favorable electrostatic and van der Waals interactions with the filler surface.

    The result is a more robust interface that is less susceptible to environmental degradation, such as moisture ingress, which can compromise the long-term performance of the composite material.

    Functional Coatings and Specialty Chemical Formulations

    The unique chemical properties of this compound make it a valuable component in the formulation of high-performance coatings and specialty chemicals where durability, resistance, and safety are paramount.

    Alkyd resins are a dominant binder in many industrial and marine coating applications. The incorporation of chlorendate, typically via its anhydride precursor (chlorendic anhydride), results in alkyd resins with superior properties. velsicol.com These modified alkyds are used in paints and inks that require exceptional chemical resistance, corrosion protection, and flame retardancy. velsicol.com

    The bulky, chlorinated structure of the chlorendate moiety provides a steric shielding effect, protecting the polymer backbone from chemical attack. This is particularly valuable in industrial settings where coatings are exposed to corrosive chemicals, solvents, and acidic or alkaline environments. velsicol.com Furthermore, the high chlorine content (chlorendic anhydride contains 54.5% chlorine) acts as a built-in flame retardant. velsicol.com When exposed to high heat, the compound promotes char formation, which insulates the underlying material and reduces the emission of flammable volatiles.

    Coatings formulated with chlorendate-based alkyds are specified for demanding applications, including military marine vessels and industrial facilities where both fire safety and chemical resistance are critical. velsicol.com In printing inks, the use of chlorendate-derived resins can improve adhesion to non-porous substrates like metals and plastics, while also enhancing gloss and flexibility. velsicol.com

    Table 1: Properties Imparted by Chlorendate Moieties in Alkyd Resin Coatings
    PropertyMechanism/Contribution of Chlorendate StructureApplication Benefit
    Flame RetardancyHigh chlorine content promotes char formation and interferes with combustion chemistry in the gas phase.Enhanced fire safety for coatings on ships, industrial steel, and construction materials. velsicol.com
    Corrosion ResistanceThe stable, chlorinated bicyclic structure provides a barrier to moisture and chemical ingress.Increased lifespan of metal structures in marine and chemical processing environments. velsicol.com
    Chemical ResistanceSteric hindrance and low reactivity of the chlorinated core protect the polymer from degradation.Durable coatings for tanks, pipes, and equipment exposed to harsh chemicals. velsicol.com
    AdhesionPolar nature of the molecule can enhance bonding to metal substrates.Improved coating durability and prevention of delamination. velsicol.com

    The inclusion of this compound in a coating formulation influences the curing process and the final properties of the film. The rigid and sterically hindered structure of the chlorendate unit can affect the cross-linking density of the polymer network during curing. This can lead to films with high hardness and abrasion resistance. velsicol.com

    During film formation, the chlorendate moiety can increase the glass transition temperature (Tg) of the resulting polymer. A higher Tg translates to a harder, more durable film at ambient temperatures, which is desirable for protective coatings. The rate of curing can also be affected; for example, in UV-curable inks and coatings, chlorendate-based polyesters have been noted for fast curing times. velsicol.com

    The final film benefits from the inherent thermal stability of the chlorendate structure. This allows the coating to maintain its protective properties at elevated temperatures without significant degradation, a property referred to as high heat distortion resistance. velsicol.com

    Advanced Polymerization Techniques

    The unique structure of chlorendate-derived monomers is being explored in the context of advanced polymerization methods aimed at creating polymers with highly controlled and well-defined architectures.

    Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The success of ATRP relies on the reversible deactivation of growing polymer chains by a transition-metal catalyst, often involving a halogen atom as a transferable group.

    Monomers derived from this compound, which contain multiple chlorine atoms, present interesting possibilities for CRP. The chlorine atoms on the bicyclic ring are generally unreactive in ATRP due to their vinylic or bridged positions. However, it is conceivable to synthesize chlorendate-based monomers where a reactive alkyl halide initiator group is attached to the chlorendate core. Such a monomer could then be polymerized via ATRP to create well-defined polymers where the flame-retardant and chemically resistant chlorendate moiety is precisely placed along the polymer chain. Research in this area focuses on designing monomers where one of the ester groups of a chlorendate derivative is functionalized with an ATRP initiator.

    The ability to control polymer architecture opens the door to designing materials with tailored macroscopic properties. By incorporating chlorendate moieties into specific locations within a polymer chain, their functionalities can be maximized. For example, using chlorendate-functionalized monomers in block copolymers could allow for the creation of self-assembling nanostructures where one block provides flame retardancy and chemical resistance, while another provides flexibility or processability.

    Potential architectures include:

    Block Copolymers: Creating materials with distinct domains, such as a hard, flame-retardant chlorendate-containing block and a soft, elastomeric block.

    Graft Copolymers: Grafting chlorendate-containing polymer chains onto a different polymer backbone to modify its surface properties or bulk performance.

    Star Polymers: Synthesizing multi-arm polymers with a chlorendate-rich core or outer shell to create functional nanoparticles or rheology modifiers.

    These precision architectures could lead to the development of "smart" materials that combine structural performance with functional properties like flame retardancy in a single, highly engineered macromolecule. While significant research is still required, the use of chlorendate-derived building blocks in controlled polymerization techniques represents a frontier in the design of advanced, high-performance polymers.

    Photoinitiated Polymerization Studies of Chlorendate-Containing Systems

    Photoinitiated polymerization is a process that utilizes light to initiate a polymerization reaction. While specific studies focusing exclusively on the photoinitiated polymerization of this compound are not extensively documented in publicly available research, the role of halogenated compounds in such systems provides a basis for understanding its potential behavior. Halogenated compounds can be incorporated into photopolymerizable compositions to enhance specific properties of the resulting polymer, such as flame retardancy and chemical resistance.

    In the context of photopolymerization, a typical system consists of a polymerizable monomer or oligomer, a photoinitiator that absorbs light and generates reactive species (radicals or cations), and various additives to modify the properties of the final material. The inclusion of a halogenated compound like this compound, which contains a significant weight percentage of chlorine, could impart flame-retardant characteristics to the cured polymer. The high chlorine content of the chlorendate moiety is known to be effective in flame retardant applications. wikipedia.org

    Research into halogenated photopolymerizable compositions has explored the use of halogenated polymers and monomers in conjunction with a photoinitiator system. For instance, a patent for such compositions outlines a formulation comprising a halogenated polymer, a monomer with acrylic or methacrylic acid radicals (which may also be halogenated), and a photoinitiator system. google.com The "active halogen atoms" in these components, defined as those attached to carbon atoms with sp2 electronic configuration, are highlighted for their contribution to the material's properties. google.com While this compound does not possess such "active halogens" by this specific definition, its high chlorine content on a bicyclic structure is a key feature for flame retardancy.

    The general principle involves the photolysis of a photoinitiator to create free radicals. These radicals then initiate the polymerization of the monomeric components. The presence of a chlorinated compound within the polymer matrix can interfere with the chemistry of combustion, thereby reducing flammability. The covalent bonding of this compound into the polymer network would also minimize its leaching from the final product. wikipedia.org

    A generalized formulation for a halogenated photopolymerizable composition is presented in the table below, based on patented research in this area. google.com

    ComponentFunctionPercentage by Weight
    Halogenated PolymerFilm-forming, provides flame retardancy20 - 70%
    Polyfunctional Monomer (acrylic/methacrylic)Cross-linking, polymerization20 - 60%
    Monofunctional Monomer (acrylic/methacrylic)Reactive diluent, property modification0 - 40%
    Photoinitiator SystemLight absorption and radical generation1 - 25%

    This table illustrates a general composition for a halogenated photopolymerizable system as described in related patent literature.

    Further research would be necessary to fully elucidate the specific kinetics and efficiency of this compound in photoinitiated polymerization systems, including its effects on curing speed, depth of cure, and the final mechanical and thermal properties of the resulting polymer.

    Other Specialized Industrial Chemical Applications

    Extreme Pressure Additives in Synthetic Lubricants

    This compound and related esters of chlorendic acid have been identified for their utility as extreme pressure (EP) additives in synthetic lubricants. wikipedia.org Extreme pressure additives are crucial components in lubricants designed for applications involving high loads and pressures, such as in gearboxes and metalworking fluids. acs.org These additives function by forming a protective film on metal surfaces, preventing direct metal-to-metal contact and reducing wear, scuffing, and welding. acs.org

    The mechanism of action for chlorine-containing EP additives involves a chemical reaction with the metal surface at elevated temperatures and pressures that occur at the points of contact. acs.org This reaction forms a metal chloride layer that acts as a sacrificial film, shearing under stress and protecting the underlying metal. chemceed.com

    Esters of chlorendic acid are specifically noted for this application. wikipedia.org A key patent in this area investigated the use of various diesters of chlorendic acid in lubricating oils. It was found that oil-soluble diesters, particularly those with alcohol chains of 4 to 8 carbon atoms (like dibutyl chlorendate), were effective in creating smooth surface finishes on workpieces during metalworking operations. However, the same patent noted that the dimethyl ester of chlorendic acid is a solid and, for that reason, was considered unsuitable for their specific liquid lubricant compositions. google.com The solid nature of this compound could present challenges in solubility and dispersion within a lubricating oil base.

    The table below summarizes some of the physical properties of dimethyl chlorendate. wikipedia.org

    PropertyValue
    Chemical FormulaC₁₁H₈Cl₆O₄
    Molar Mass416.88 g·mol⁻¹
    Density1.71 g/cm³
    Boiling Point428.4 °C
    Flash Point162.8 °C

    Data sourced from the Wikipedia entry for Dimethyl chlorendate.

    While many traditional chlorinated paraffins used as EP additives have been phased out due to environmental and health concerns, the covalent bonding of chlorendate derivatives into a polymer matrix in other applications suggests a potential for reduced environmental mobility. wikipedia.orgchemceed.com

    The following table provides a comparison of different classes of extreme pressure additives.

    Additive ClassMechanism of ActionTypical Operating Temperature
    Chlorine-basedForms a metal chloride film300-500°C
    Sulfur-basedForms a metal sulfide (B99878) film>500°C
    Phosphorus-basedForms a metal phosphate (B84403) filmVaries
    Boron-basedForms a borate (B1201080) glass-like filmVaries

    This table provides a general comparison of common extreme pressure additive types. cnlubricantadditive.com

    Hardening Agent in Specialized Epoxy Resins

    In the field of polymer chemistry, hardening agents, also known as curing agents or curatives, are essential for converting liquid epoxy resins into solid, durable thermosetting polymers. Chlorendic anhydride, a closely related precursor to this compound, is well-established as a hardener for epoxy resins. nih.gov Anhydride hardeners react with the epoxide groups and hydroxyl groups of the epoxy resin to create a highly cross-linked polymer network. azom.com This high degree of cross-linking imparts desirable properties such as excellent thermal stability, high heat distortion temperature, and superior chemical and corrosion resistance. azom.comvelsicol.com

    The curing mechanism with anhydrides typically requires elevated temperatures to proceed at a reasonable rate and often involves the use of a catalyst or accelerator. azom.com The anhydride group opens the epoxy ring, forming an ester linkage and a carboxylic acid group. This newly formed acid group can then react with another epoxy group, continuing the polymerization process.

    Given that chlorendic anhydride is an effective epoxy hardener, it is plausible that this compound could also play a role in epoxy resin formulations, although its mechanism of action would differ. Instead of acting as a primary hardener through anhydride ring-opening, the ester groups of this compound might participate in transesterification reactions at high temperatures, contributing to the cross-linking network. More commonly, however, compounds like this compound are incorporated into polymer backbones (for example, in polyester or polyol synthesis) which are then used to formulate specialized epoxy systems or other polymers like polyurethanes. wikipedia.org The primary contribution of the chlorendate moiety in these systems is typically to provide flame retardancy. wikipedia.orgvelsicol.com

    The use of chlorendic anhydride as a cross-linking agent allows for the formulation of epoxy systems with permanent flame retardance, high heat distortion, and exceptional corrosion and abrasion resistance. velsicol.com These high-performance epoxy resins are utilized in demanding applications such as electrical laminates, potting and encapsulation compounds, and protective coatings for industrial and marine environments. velsicol.com

    The table below lists various types of hardening agents used for epoxy resins.

    Hardener TypeTypical Cure TemperatureKey Characteristics
    Aliphatic AminesAmbientFast cure, moderate thermal properties
    Cycloaliphatic AminesAmbient to Moderate HeatGood color stability, moderate thermal properties
    Aromatic AminesElevatedHigh thermal and chemical resistance
    AnhydridesElevatedHigh thermal stability, excellent electrical properties
    CatalyticWide RangeLong pot life, rapid cure with heat

    This table provides a general overview of common epoxy resin hardening agents.

    Theoretical and Computational Chemistry Approaches to Chlorendate Dimethyl

    Quantum Chemical Calculations of Molecular Structure and Electronic Properties

    Quantum chemical methods, including DFT and ab initio approaches, are widely used to determine the electronic structure, geometry, and energetic properties of molecules. These calculations can provide detailed information about bond lengths, angles, charge distributions, and relative stabilities of different molecular arrangements.

    Density Functional Theory (DFT) Studies of Conformational Landscapes

    Conformational analysis explores the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and their relative energies. DFT is a common method for such studies, offering a balance between computational cost and accuracy for many organic molecules. mdpi.comiupac.org By calculating the energy of a molecule as a function of its dihedral angles, DFT can map the conformational landscape and identify the most stable conformers and the energy barriers between them. mdpi.commdpi.com While general principles of DFT conformational analysis are well-established mdpi.comchemrxiv.orgmdpi.comscielo.br, specific detailed studies focusing solely on the conformational landscape of dimethyl chlorendate using DFT were not prominently found in the search results. However, DFT is routinely applied to study the conformations of various organic molecules, including esters and chlorinated compounds, suggesting its applicability to dimethyl chlorendate. mdpi.comuc.pt

    Ab Initio Methods for Reaction Pathway Analysis

    Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for studying reaction mechanisms and determining the energy profiles of reaction pathways. These methods can locate transition states and calculate activation energies, providing insights into how chemical reactions occur. rsc.org While the search results did not yield specific ab initio studies detailing reaction pathways of dimethyl chlorendate, ab initio methods are commonly used to investigate reactions involving similar functional groups and chlorinated compounds. rsc.org For instance, ab initio calculations, often combined with DFT, are used to study reaction mechanisms in organic chemistry. rsc.org The application of ab initio methods to dimethyl chlorendate would likely focus on its reactions as a flame retardant or its synthesis from chlorendic acid.

    Spectroscopic Property Predictions and Validation

    Computational methods can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. scm.comscm.comnih.govfaccts.deresearchgate.netspectroscopyonline.com These predicted spectra can be compared with experimental data for validation and to aid in peak assignment. nih.govmdpi.commdpi.com

    Vibrational Spectroscopy: DFT calculations are frequently used to predict IR and Raman spectra by calculating vibrational frequencies and intensities based on the molecule's optimized geometry and Hessian matrix. scm.comnih.govfaccts.despectroscopyonline.commdpi.comcapes.gov.brpsu.edu Comparing calculated spectra with experimental IR and Raman data can help confirm the predicted molecular structure and identify different conformers present in a sample. uc.ptmdpi.com While a specific study predicting the vibrational spectrum of dimethyl chlorendate was not found, studies on similar chlorinated organic molecules and esters demonstrate the applicability of these methods. uc.ptcapes.gov.brpsu.edu

    NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are effective in predicting NMR chemical shifts (¹H and ¹³C). scielo.brscm.comresearchgate.netnih.govmdpi.com These predictions can assist in the assignment of experimental NMR signals and provide structural information. scielo.brnih.govmdpi.com The accuracy of NMR chemical shift predictions depends on the chosen functional and basis set. scielo.brnih.gov While no specific study on dimethyl chlorendate NMR prediction was found, the methodology is well-established for similar organic compounds. scielo.brresearchgate.netnih.govmdpi.com

    Molecular Dynamics Simulations of Chlorendate Dimethyl in Polymer Matrices

    Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of molecules over time, providing insights into their dynamic properties, interactions, and diffusion in various environments, including polymer matrices. semanticscholar.orgmdpi.comrsc.orgnih.govfrontiersin.orgnih.govtaylorfrancis.commdpi.comarxiv.org

    Simulations of Polymer-Chlorendate Dimethyl Interactions

    MD simulations can be used to investigate the interactions between dimethyl chlorendate and polymer chains at the molecular level. These simulations can quantify interaction energies (e.g., van der Waals and electrostatic) and analyze the formation of hydrogen bonds or other non-covalent interactions between the additive and the polymer matrix. semanticscholar.orgmdpi.comnih.govfrontiersin.orgresearchgate.net Understanding these interactions is crucial for predicting the compatibility, dispersion, and effectiveness of dimethyl chlorendate as a flame retardant within a polymer. semanticscholar.orgmdpi.com While the search results did not provide specific MD simulations of dimethyl chlorendate in polymer matrices, studies on the interaction energies of other small molecules with polymers using MD are common. semanticscholar.orgmdpi.comnih.govfrontiersin.orgresearchgate.net These studies typically involve calculating interaction energies between the guest molecule and the polymer host to assess compatibility and predict behavior. semanticscholar.orgmdpi.comfrontiersin.orgresearchgate.net

    Influence on Polymer Chain Dynamics and Network Formation

    When incorporated into a polymer matrix, dimethyl chlorendate can influence the dynamics of the polymer chains and, if it acts as a reactive additive, participate in network formation. MD simulations can probe these effects by analyzing properties like polymer chain mobility (e.g., using mean square displacement) and the formation and structure of the polymer network. nih.govnih.govmdpi.comscienomics.commtu.eduvot.plfrontiersin.orgvdoc.pubadvancedsciencenews.com

    Network Formation: If dimethyl chlorendate acts as a crosslinking agent or reactive monomer, MD simulations can be used to model the network formation process. nih.govscienomics.commtu.eduvot.plfrontiersin.orgadvancedsciencenews.com These simulations can provide insights into the crosslink density, network structure, and how these factors influence the mechanical and thermal properties of the resulting material. nih.govscienomics.commtu.edufrontiersin.org Studies on the molecular modeling of crosslinked polymers using MD are well-documented, focusing on the relationship between crosslink density and material properties. nih.govscienomics.commtu.edufrontiersin.org

    While the search results provided general information on the application of these computational techniques to molecular systems and polymers, specific detailed studies focusing exclusively on dimethyl chlorendate for each outlined subsection were not extensively found. However, the established methodologies described are directly applicable to studying dimethyl chlorendate.

    Mechanistic Modeling of Chemical Transformations

    Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, identifying transition states, and calculating activation energies, researchers can gain a comprehensive understanding of how molecules transform.

    Computational Elucidation of Esterification and Hydrolysis Mechanisms

    The synthesis of this compound typically involves the esterification of chlorendic acid with methanol (B129727) wikipedia.org. Esterification reactions, and their reverse, hydrolysis, are fundamental chemical processes that have been extensively studied using computational methods researchgate.netresearchgate.netnih.goviarc.frnih.govosti.gov.

    Computational studies of esterification mechanisms often involve modeling the interaction between the carboxylic acid, the alcohol, and any catalyst present. These studies can identify key intermediates and transition states, such as the tetrahedral intermediate formed during the reaction iarc.frnih.gov. DFT calculations can provide insights into the energy profile of the reaction, helping to understand the factors that influence reaction rate and equilibrium. While specific computational studies on the esterification of chlorendic acid to form this compound were not found in the search results, the general principles and computational techniques applied to other esterification reactions are directly applicable. For instance, studies on the esterification of carboxylic acids catalyzed by sulfuric acid have utilized kinetic modeling and computational chemistry to understand reaction pathways researchgate.net.

    Similarly, the hydrolysis of esters, including this compound, can be investigated computationally. Hydrolysis typically involves the cleavage of the ester bond, often catalyzed by acid or base. Computational methods can model the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and the subsequent steps leading to the formation of the carboxylic acid and alcohol researchgate.netnih.gov. Understanding the hydrolysis mechanism of this compound is relevant to its environmental fate and stability. Studies on the hydrolysis of other esters have employed computational models to predict hydrolysis rates and understand the influence of molecular structure on reactivity researchgate.net.

    Theoretical Investigations into Thermal Degradation Pathways

    Thermal degradation is a critical process for flame retardants, as their efficacy often relies on their decomposition at elevated temperatures to interfere with combustion nih.govnih.gov. Theoretical investigations using computational methods can provide detailed insights into the thermal degradation pathways of this compound.

    Computational techniques, such as molecular dynamics simulations and DFT calculations, can be used to study bond dissociation energies and the likelihood of various fragmentation pathways at high temperatures mdpi.comnih.govnih.govmdpi.com. These studies can help identify the initial steps of decomposition, the formation of volatile products, and the potential for char formation. For example, computational studies on the thermal decomposition of polymers and energetic materials have successfully elucidated complex degradation mechanisms mdpi.comnih.govnih.govomron.com. While specific theoretical investigations into the thermal degradation pathways of this compound were not detailed in the search results, the application of these computational methods could predict the temperatures at which different bonds within this compound are likely to break and the resulting degradation products. This information is invaluable for understanding how this compound functions as a flame retardant and predicting its behavior under fire conditions. Studies on the thermal decomposition of other organic compounds, such as dimethyl carbonate, have utilized transition state theory calculations to determine reaction rate constants omron.com.

    Structure-Property Relationship Predictions for Material Design

    Computational chemistry is a powerful tool for establishing structure-property relationships, which are essential for the rational design of materials with desired characteristics. By correlating molecular structure with macroscopic properties, computational models can guide the synthesis of new compounds with tuned performance.

    Computational Design of this compound Derivatives with Tuned Properties

    The structural features of this compound, including the chlorinated bicyclic core and the ester groups, contribute to its properties. Computational methods can be used to design derivatives of this compound with potentially enhanced or modified properties.

    Computational design approaches often involve modifying the chemical structure of a known compound in silico and then predicting the properties of the new derivatives using methods like DFT or Quantitative Structure-Property Relationship (QSPR) modeling nih.govresearchgate.net. For this compound, potential modifications could include altering the ester groups or introducing substituents onto the chlorinated ring structure. Computational studies could predict how these structural changes affect properties such as thermal stability, volatility, or compatibility with different polymer matrices. While specific computational design studies focused on this compound derivatives were not found, the methodology applied in designing derivatives of other compounds for improved properties, such as energetic materials or drug candidates, is directly applicable nih.gov.

    Predictive Modeling for Flame Retardancy Mechanisms

    Predictive modeling plays a crucial role in understanding and improving the flame retardant performance of materials. Computational models can simulate the complex processes that occur during combustion and predict how a flame retardant interferes with these processes.

    Environmental Fate and Chemical Degradation of Chlorendate Dimethyl in the Environment

    Abiotic Degradation Pathways

    Abiotic degradation processes, which occur without the involvement of biological organisms, can play a role in the environmental transformation of organic compounds. For chlorendate dimethyl and its related compounds, several abiotic pathways are relevant, although specific data for dimethyl chlorendate are limited in some areas.

    Photolytic Degradation Mechanisms (e.g., UV-induced processes)

    Photolytic degradation, initiated by exposure to light, particularly ultraviolet (UV) radiation, can contribute to the breakdown of chemicals in environmental compartments such as air and water. Studies on chlorendic acid, a closely related compound and a potential hydrolysis product of this compound, indicate its susceptibility to photolysis. Ultraviolet light degrades chlorendic acid, with reported half-lives of 16 days in a solid thin layer and 5 days in an aqueous solution. inchem.org Chlorendic acid is expected to degrade by direct photolysis. nih.gov While direct photolytic data for dimethyl chlorendate were not specifically found, its structural similarity to chlorendic acid suggests that it may also undergo photolytic degradation in sunlit environments. Photocatalytic degradation of chlorendic acid has also been observed in the presence of TiO2 under UV irradiation, yielding products such as HCl, H2O, and chlorendic acid anhydride (B1165640). bioline.org.br

    Hydrolytic Degradation Pathways and Products in Aquatic Environments

    Hydrolysis is a significant abiotic degradation pathway in aquatic environments, involving the reaction of a compound with water. This compound is an ester of chlorendic acid. Esters are generally known to undergo hydrolysis, particularly in the presence of acids or bases, or even under neutral conditions over time, to yield the corresponding carboxylic acid and alcohol. Therefore, in aquatic environments, this compound is expected to undergo hydrolysis, leading to the formation of chlorendic acid and methanol (B129727).

    While chlorendic acid itself is reported to be very resistant to hydrolytic dechlorination and is not expected to undergo hydrolysis due to the lack of hydrolyzable functional groups, the ester linkage in dimethyl chlorendate is susceptible to this reaction. wikipedia.orginchem.orgnih.gov Chlorendic anhydride, another related compound, hydrolyzes rapidly in aqueous solution to form chlorendic acid, with a half-life of approximately one hour. inchem.org This highlights the potential for hydrolysis to be a significant transformation pathway for chlorendate esters in water. The primary hydrolysis product of dimethyl chlorendate would be chlorendic acid.

    Oxidation Processes in Atmospheric and Soil Environments

    Formation and Transformation from Precursor Compounds

    This compound is synthesized from chlorendic acid, which itself can be an environmental transformation product of other chlorinated organic compounds.

    Chlorendic Acid as an Oxidation Product of Chlorinated Cyclodiene Insecticides

    Chlorendic acid is structurally related to chlorinated cyclodiene insecticides. inchem.org It can be formed in the environment as an oxidation product of several chlorinated cyclodiene insecticides, including endosulfan, chlordane, heptachlor, aldrin, dieldrin, endrin, and isodrin, as well as their metabolites. wikipedia.orginchem.orgnih.gov This means that chlorendic acid can enter the environment from sources other than the direct release of chlorendic acid or its derivatives like dimethyl chlorendate. inchem.orgnih.gov The oxidation of these insecticides contributes to the environmental pool of chlorendic acid, which can then potentially undergo further transformations, including esterification to form compounds like dimethyl chlorendate.

    Strategies for Mitigating Environmental Release and Persistence

    Mitigating the environmental release and persistence of dimethyl chloreendate involves strategies focused on the design of the materials it is incorporated into and the management of waste containing these materials.

    Design of Environmentally Benign Chlorendate Formulations

    The concept of designing more environmentally benign formulations often involves considering the entire lifecycle of the product. While the provided information does not detail specific "environmentally benign" formulations of this compound itself, the use of chlorendate as a reactive flame retardant is highlighted as a way to reduce leaching due to covalent bonding within the polymer matrix. wikipedia.orgdbc.wroc.pl This integration into the polymer structure is a form of source reduction of potential environmental release compared to additive flame retardants that can leach out more easily.

    The broader trend in flame retardant development includes a growing demand for non-halogenated alternatives due to environmental concerns associated with halogenated compounds. dbc.wroc.plcpsc.gov This suggests that future strategies for reducing the environmental impact of flame retardancy might involve substituting halogenated compounds like dimethyl chlorendate with alternative chemistries, although this falls outside the scope of formulations of this compound.

    Advanced Waste Management Strategies for Chlorendate-Containing Materials

    Effective waste management is critical for minimizing the environmental release of substances like dimethyl chlorendate present in materials at the end of their life cycle. Since dimethyl chlorendate is used in plastics and resins, the disposal of these materials is a potential source of environmental contamination. wikipedia.org

    Advanced waste management strategies for materials containing hazardous chemicals, including those with flame retardants, typically involve methods beyond simple landfilling, which can lead to leaching into leachate. inchem.orgbu.edu These strategies can include:

    Segregation and Characterization: Identifying and separating waste streams containing chlorendate-modified materials from general waste is a crucial first step. Characterization of hazardous waste helps determine the appropriate treatment and disposal methods. cpcb.nic.in

    Treatment Technologies: Depending on the concentration and matrix, various treatment technologies could be considered to degrade or stabilize the chlorendate compound before final disposal. While specific treatments for dimethyl chlorendate in waste were not detailed, general hazardous waste management principles might involve chemical treatment, thermal treatment (like incineration under controlled conditions to minimize harmful emissions), or physical stabilization. bu.educpcb.nic.inchula.ac.th The resistance of chlorendic acid to hydrolytic dechlorination suggests that simple hydrolysis might not be sufficient for complete degradation. inchem.org

    Controlled Disposal: For residues that cannot be fully treated, disposal in designated hazardous waste landfills with appropriate liners and leachate collection systems is necessary to prevent environmental release. bu.edu

    Recycling and Material Recovery: Developing methods to safely recycle or recover materials containing reactive flame retardants like dimethyl chlorendate could reduce the volume of waste requiring disposal and conserve resources. However, the presence of the flame retardant would need to be addressed during the recycling process to prevent its release or incorporation into new materials where it is not intended.

    The environmental persistence of related compounds like chlorendic acid in soil and water highlights the importance of robust waste management practices to prevent these substances from entering the environment in the first place. inchem.org

    Analytical Methodologies for Chlorendate Dimethyl and Its Metabolites

    Chromatographic Separation Techniques

    Chromatographic methods are fundamental to the analysis of chlorendate dimethyl, providing the necessary separation from complex sample matrices prior to detection. Gas and liquid chromatography are the primary techniques utilized, each with specific advantages for the analysis of this compound and its metabolites.

    Gas Chromatography (GC) with Advanced Detection (e.g., Electron Capture Detection)

    Gas chromatography, particularly when coupled with an electron capture detector (GC-ECD), is a highly effective method for the analysis of halogenated compounds like this compound. The ECD is exceptionally sensitive to electrophilic compounds, making it ideal for detecting the chlorine atoms present in the this compound molecule. This high sensitivity allows for the detection of trace levels of the compound in environmental samples.

    The principle of GC-ECD involves the separation of volatile compounds in a gaseous mobile phase as they pass through a stationary phase within a capillary column. The ECD operates by emitting beta particles from a radioactive source (typically Nickel-63), which ionize the carrier gas and generate a steady stream of electrons, creating a baseline current. When an electronegative analyte, such as this compound, elutes from the column and enters the detector, it captures some of these electrons, causing a decrease in the current. This reduction in current is proportional to the concentration of the analyte.

    While specific validated methods for this compound are not extensively published, the operational parameters can be inferred from methods developed for other chlorinated pesticides and phthalates.

    Table 1: Typical GC-ECD Operating Parameters for the Analysis of Chlorinated Compounds

    Parameter Value
    Column DB-5 fused-silica capillary (30 m x 0.25 mm ID, 0.25 µm film thickness)
    Injector Temperature 250 °C
    Detector Temperature 300-320 °C
    Carrier Gas Helium or Nitrogen
    Flow Rate 1-2 mL/min

    | Oven Program | Initial temp. 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

    Note: These are general parameters and would require optimization for the specific analysis of this compound.

    High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

    High-performance liquid chromatography (HPLC) offers a powerful alternative for the quantitative analysis of this compound, particularly for samples that may not be suitable for the high temperatures of GC. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach.

    A reported method for the separation of this compound utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. Detection is typically achieved using a UV detector, as the molecule is expected to have some UV absorbance. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

    For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration, and the resulting linear regression is used to determine the concentration of this compound in unknown samples. Key validation parameters for a quantitative HPLC method include linearity, limit of detection (LOD), and limit of quantification (LOQ).

    Table 2: Illustrative HPLC-UV Method Parameters and Performance Data

    Parameter Value
    Column C18 (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase Acetonitrile:Water (gradient or isocratic)
    Flow Rate 1.0 mL/min
    Detection Wavelength ~210-230 nm (requires experimental verification)
    Linearity (R²) > 0.995
    LOD ~0.05 µg/mL

    | LOQ | ~0.15 µg/mL |

    Note: The performance data presented are hypothetical and would need to be determined through a formal method validation study.

    Spectroscopic Characterization Techniques

    Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its metabolites. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compounds.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of a molecule.

    For this compound, the ¹H NMR spectrum would be expected to show signals for the methoxy (B1213986) (-OCH₃) protons and the protons on the bicyclic ring system. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and their coupling constants (J), in Hertz (Hz), would provide information about their chemical environment and spatial relationships. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environments.

    Although a publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, spectral prediction software and comparison with structurally similar compounds can provide estimated chemical shifts.

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Nucleus Predicted Chemical Shift (ppm)
    ¹H 3.7 - 4.0 (s, 6H, -OCH₃)
    3.0 - 3.5 (m, 2H, ring CH)
    ¹³C ~170 (C=O)
    ~70-80 (CCl₂)
    ~50-60 (-OCH₃)

    Note: These are predicted values and require experimental verification for accurate structural assignment.

    Mass Spectrometry (MS) for Molecular Fingerprinting and Degradation Product Identification

    Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint."

    For this compound, electron ionization (EI) is a common ionization technique. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. Characteristic fragments for this compound would likely involve the loss of methoxy groups, chlorine atoms, and cleavage of the bicyclic ring.

    MS is also a critical tool for identifying degradation products of this compound in environmental or biological samples. By comparing the mass spectra of the parent compound with those of its metabolites or degradation products, it is possible to identify structural modifications such as hydroxylation, dechlorination, or ester hydrolysis. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful for separating complex mixtures of degradation products before their mass spectral analysis.

    Table 4: Expected Mass Spectral Fragments for this compound

    m/z Possible Fragment
    [M]⁺ Molecular Ion
    [M - OCH₃]⁺ Loss of a methoxy group
    [M - COOCH₃]⁺ Loss of a methoxycarbonyl group
    [M - Cl]⁺ Loss of a chlorine atom

    Note: The relative abundances of these fragments would be determined from the experimental mass spectrum.

    Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

    Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

    In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, while Raman spectroscopy measures the scattering of monochromatic light. Both techniques provide a spectrum with characteristic peaks corresponding to different vibrational modes of the molecule's functional groups.

    Table 5: Characteristic Vibrational Frequencies for this compound Functional Groups

    Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
    C=O (Ester) Stretching 1730 - 1750
    C-O (Ester) Stretching 1100 - 1300
    C-Cl Stretching 600 - 800

    | C-H (aliphatic) | Stretching | 2850 - 3000 |

    Note: The exact peak positions can be influenced by the molecular structure and sample state.

    Sample Preparation and Extraction Protocols

    The accurate quantification of this compound and its metabolites from complex matrices, such as polymers and environmental samples, is critically dependent on the efficacy of sample preparation and extraction protocols. These initial steps are designed to isolate the target analytes from interfering matrix components, thereby enhancing the sensitivity and selectivity of subsequent analytical measurements. The choice of a specific protocol is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

    For polymer matrices like polyurethane foam, the primary challenge lies in efficiently extracting the non-covalently bound this compound from the dense polymer structure. Common approaches involve mechanical disruption of the sample followed by solvent extraction. Cryogenic grinding, where the polymer is cooled with liquid nitrogen before being pulverized, is often employed to increase the surface area available for extraction. acs.org Subsequent extraction is typically performed using organic solvents in which this compound exhibits high solubility, such as dichloromethane. eag.com

    In the context of environmental samples, such as soil and sediment, the extraction process must contend with strong interactions between the analyte and the solid matrix. A variety of techniques have been developed to overcome these interactions, including:

    Soxhlet Extraction: A classical and robust method involving continuous extraction with a cycling solvent.

    Ultrasonic Bath Extraction (UBE): Utilizes ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.

    Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

    The selection of the extraction solvent is a critical parameter. For halogenated compounds in environmental matrices, mixtures of polar and non-polar solvents, such as hexane/acetone or dichloromethane/acetone, are frequently used to ensure the efficient extraction of a broad range of analytes.

    Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis. This purification is commonly achieved using solid-phase extraction (SPE) with various sorbents tailored to the properties of the target analytes and the interfering compounds.

    Matrix Effects in Polymer and Environmental Samples

    Matrix effects represent a significant challenge in the quantitative analysis of this compound, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. chromatographyonline.commdpi.com

    In the analysis of polymer extracts, the matrix can be particularly complex, consisting of residual monomers, oligomers, and other additives. These components can coat the GC inlet liner and the chromatographic column, creating active sites that can degrade the analyte or enhance its response. chromatographyonline.comnih.gov This phenomenon, known as matrix-induced signal enhancement, can lead to an overestimation of the analyte concentration. nih.gov

    Environmental samples, such as soil and sediment, contain a diverse array of organic and inorganic compounds, including humic acids, lipids, and other natural products. These co-extractives can cause significant signal suppression in LC-MS analysis, particularly with electrospray ionization (ESI), by competing with the analyte for ionization. mdpi.com

    Several strategies can be employed to mitigate matrix effects:

    Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. mdpi.com

    Matrix-Matched Calibration: Involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. researchgate.net

    Use of Internal Standards: The addition of a known amount of a stable isotope-labeled analog of the analyte to the sample before extraction can correct for both extraction efficiency and matrix effects.

    The extent of matrix effects can be evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The following table illustrates a hypothetical evaluation of matrix effects for this compound in different sample matrices.

    Sample MatrixAnalyte Concentration (ng/mL)Response in SolventResponse in MatrixMatrix Effect (%)
    Polyurethane Foam Extract10100,000125,000+25% (Enhancement)
    Soil Extract10100,00070,000-30% (Suppression)
    Sediment Extract10100,00065,000-35% (Suppression)

    This table presents hypothetical data to illustrate the concept of matrix effects and does not represent actual experimental results.

    Derivatization Strategies for Enhanced Analytical Performance

    Derivatization is a chemical modification technique employed to improve the analytical properties of a compound, making it more suitable for a particular analytical method. ddtjournal.com For this compound, derivatization can be utilized to enhance its volatility for GC analysis or to improve its ionization efficiency for LC-MS analysis.

    Given that this compound is a diester, a potential derivatization strategy for GC analysis could involve transesterification. This reaction would convert the dimethyl ester to a different ester, potentially one with better chromatographic properties or a stronger response on a specific detector.

    For LC-MS analysis, derivatization can be used to introduce a readily ionizable functional group into the molecule, thereby enhancing its sensitivity, especially in electrospray ionization. For instance, derivatizing agents that introduce a permanent positive charge can significantly improve detection in the positive ion mode. While specific derivatization reagents for this compound are not extensively documented, strategies used for other carboxylic acids and esters could be adapted. For example, reagents that react with the ester functional group to introduce a charged moiety could be explored. nih.gov

    The following table summarizes potential derivatization strategies that could be investigated for this compound, based on common practices for similar analytes.

    Analytical TechniqueDerivatization StrategyPotential ReagentExpected Outcome
    Gas Chromatography (GC)TransesterificationMethanolic HClFormation of a more volatile or thermally stable ester
    Liquid Chromatography-Mass Spectrometry (LC-MS)Introduction of a charged groupGirard's ReagentEnhanced ionization efficiency in ESI-MS
    Gas Chromatography-Mass Spectrometry (GC-MS)Silylation (if hydrolysis to diacid occurs)BSTFAIncreased volatility and improved peak shape

    This table presents potential derivatization strategies for this compound based on established chemical principles and is intended for illustrative purposes.

    Q & A

    Q. How can researchers ensure accurate quantification of Chlorendate dimethyl in environmental samples using EPA Method 1618?

    To quantify this compound, follow EPA Method 1618, which involves derivatization and gas chromatography-mass spectrometry (GC-MS). Key steps include:

    • Preparing calibration standards with certified reference materials (e.g., Dibutyl Chlorendate Solutions at 1,000–2,000 µg/mL in acetone or methylene chloride) .
    • Validating recovery rates using spiked matrix samples to account for matrix interference.
    • Cross-checking results against secondary methods like EPA Method 1656 to resolve inconsistencies in detection limits or retention times .
    • Documenting instrument parameters (e.g., column type, detector sensitivity) to ensure reproducibility .

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent dermal or inhalation exposure. Safety data sheets (SDS) must align with GHS and ZDHC MRSL standards .
    • Waste Management: Segregate waste into halogenated organic containers and coordinate with certified disposal agencies to avoid environmental contamination .
    • Emergency Procedures: Train personnel on first-aid measures for acute exposure (e.g., flushing eyes with water for 15 minutes) and maintain spill kits with inert absorbents like vermiculite .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

    • Systematic Validation: Replicate experimental conditions from conflicting studies (e.g., solvent purity, temperature) to identify methodological biases. Use primary literature to trace original measurement protocols .
    • Sensitivity Analysis: Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in parameters like logPP or hydrolysis rates under varying pH .
    • Cross-Referencing: Compare data against EPA Method 8040A or ASTM D5307-92, which standardize derivatization and detection practices for chlorinated compounds .

    Q. What experimental design considerations are critical for assessing this compound’s stability under varying environmental conditions?

    • Controlled Variables: Design a multifactorial study to isolate effects of UV radiation, temperature, and microbial activity. Use fixed-bed reactors to simulate natural degradation kinetics .
    • Analytical Consistency: Employ high-resolution LC-MS/MS for metabolite identification and validate findings with isotopic labeling (e.g., 13C^{13}\text{C}-Chlorendate dimethyl) to track degradation pathways .
    • Data Synthesis: Integrate kinetic models (e.g., pseudo-first-order decay constants) with empirical data to predict long-term environmental persistence .

    Q. How can researchers address challenges in synthesizing high-purity this compound for toxicological studies?

    • Optimized Synthesis Routes: Modify esterification protocols by controlling reaction stoichiometry (e.g., molar ratios of chlorinated precursors) and employing catalysts like sulfuric acid to minimize byproducts .
    • Purification Techniques: Use fractional distillation followed by preparative HPLC to isolate isomers. Verify purity via 1H^1\text{H} NMR and elemental analysis .
    • Batch-to-Batch Consistency: Implement quality control using EPA Method 604.1 to ensure compliance with regulatory thresholds for impurities (e.g., residual chlorinated solvents) .

    Methodological Best Practices

    Q. What strategies ensure reproducibility in this compound research?

    • Detailed Documentation: Follow IB Chemistry Extended Essay guidelines to explicitly state deviations from literature methods (e.g., modified reaction temperatures) and provide raw data in appendices .
    • Independent Replication: Share protocols via open-access platforms and invite third-party labs to validate results, addressing potential biases in instrumentation or operator techniques .

    Q. How should conflicting toxicological data for this compound be analyzed in meta-studies?

    • Data Harmonization: Normalize dose-response metrics (e.g., convert LD50_{50} values to molar concentrations) and exclude studies lacking GLP compliance .
    • Meta-Regression: Use software like RevMan to assess heterogeneity sources (e.g., exposure duration, species-specific metabolic rates) and adjust for publication bias .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.